DB04760

Description

Properties

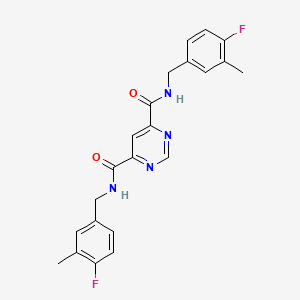

IUPAC Name |

4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRREJCFXFNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Therapeutic Target of DB04760 - Matrix Metalloproteinase-13 (MMP-13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13), with an IC50 of 8 nM[1]. MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen. Its expression is tightly regulated under normal physiological conditions but is significantly upregulated in various pathological states, including osteoarthritis, rheumatoid arthritis, and cancer. This upregulation contributes to tissue destruction, tumor invasion, and metastasis. The selective inhibition of MMP-13 by compounds such as this compound presents a promising therapeutic strategy for these diseases, potentially avoiding the musculoskeletal side effects associated with broad-spectrum MMP inhibitors. This guide provides a comprehensive overview of MMP-13 as the target of this compound, including its function, associated signaling pathways, quantitative data on its inhibition, and detailed experimental protocols for assessing its activity.

Introduction to Matrix Metalloproteinase-13 (MMP-13)

Matrix Metalloproteinase-13 is a member of the MMP family of enzymes that are crucial for tissue remodeling and the breakdown of the extracellular matrix[2].

Function:

-

Collagenolysis: MMP-13 is unique in its potent ability to cleave type II collagen, a primary component of articular cartilage[2]. It also degrades other collagen types, including I and III, as well as a wide range of other ECM components such as gelatin, aggrecan, and fibronectin.

-

Physiological Roles: In normal physiological processes, MMP-13 is involved in embryonic development, bone remodeling, and wound healing.

-

Pathological Roles: Dysregulation and overexpression of MMP-13 are implicated in the pathogenesis of several diseases:

-

Osteoarthritis (OA): MMP-13 is a key mediator of cartilage degradation in OA, leading to joint damage and pain.

-

Rheumatoid Arthritis (RA): In RA, MMP-13 contributes to the destruction of cartilage and bone within the joints.

-

Cancer: Elevated MMP-13 levels are associated with increased tumor growth, invasion, angiogenesis, and metastasis in various cancers, including breast, lung, and head and neck squamous cell carcinoma[2]. It facilitates cancer progression by breaking down the ECM, allowing cancer cells to invade surrounding tissues and metastasize to distant sites.

-

Signaling Pathways Involving MMP-13

The expression and activity of MMP-13 are regulated by a complex network of signaling pathways, making it a downstream effector of various extracellular stimuli. Key pathways include:

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) can upregulate MMP-13 expression, promoting tissue remodeling and, in a pathological context, fibrosis and tumor progression.

-

Wnt/β-catenin Signaling: This pathway is crucial in development and disease. In the context of cartilage, its activation can lead to increased MMP-13 expression, contributing to the degradation seen in osteoarthritis.

-

MAPK Signaling (ERK, JNK, p38): Mitogen-activated protein kinase (MAPK) pathways are central to cellular responses to a variety of stimuli. The activation of ERK, JNK, and p38 pathways can lead to the transcriptional activation of the MMP-13 gene.

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, can be activated by pro-inflammatory cytokines like IL-1β and TNF-α, leading to the induction of MMP-13 expression.

-

Notch Signaling: The Notch pathway, involved in cell-cell communication, has also been shown to regulate MMP-13 expression, particularly in chondrocytes.

Visualizing MMP-13 Signaling

Caption: Major signaling pathways regulating MMP-13 expression.

Quantitative Data for this compound

This compound is characterized by its high potency and selectivity for MMP-13. This selectivity is crucial for avoiding the off-target effects that have plagued earlier, broad-spectrum MMP inhibitors.

| Parameter | Value | Target | Notes |

| IC50 | 8 nM | Human MMP-13 | In vitro half-maximal inhibitory concentration.[1] |

| Selectivity | High | MMP-13 | This compound is described as a highly selective inhibitor. While a comprehensive quantitative profile against all other MMPs is not readily available in the public domain, analogous selective, non-zinc-chelating MMP-13 inhibitors typically exhibit >100-fold selectivity against other MMPs such as MMP-1, -2, -3, -7, -8, -9, and -14. |

| Mechanism | Non-zinc-chelating | MMP-13 Active Site | Binds to the S1' specificity pocket of MMP-13, an allosteric site, rather than chelating the catalytic zinc ion. This contributes to its high selectivity. |

Experimental Protocols

Determination of IC50 for MMP-13 Inhibition (Fluorogenic Assay)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound like this compound against recombinant human MMP-13 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

-

Test Compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 390-420 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the working concentration (typically 2-10 µM) in Assay Buffer.

-

Prepare a stock solution of the test compound (this compound) in DMSO. Perform serial dilutions of the test compound in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

-

Dilute the recombinant human MMP-13 in Assay Buffer to the desired working concentration (e.g., 1-5 nM).

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add 50 µL of the diluted test compound solutions or the DMSO control.

-

Add 25 µL of the diluted MMP-13 enzyme solution to all wells except for the "no enzyme" control wells. To the "no enzyme" control wells, add 25 µL of Assay Buffer.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure Fluorescence:

-

Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. Take readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.

Conclusion

MMP-13 stands out as a critical therapeutic target in a range of debilitating diseases, from osteoarthritis to cancer. Its central role in the degradation of the extracellular matrix, particularly type II collagen, makes its inhibition a compelling strategy to halt or slow disease progression. This compound, as a potent and selective non-zinc-chelating inhibitor of MMP-13, exemplifies the current direction of drug development in this area. By targeting an allosteric site, such compounds can achieve high selectivity, thereby minimizing the potential for off-target side effects that have hindered the clinical development of broad-spectrum MMP inhibitors. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel MMP-13 inhibitors. Further research into the intricate roles of MMP-13 in various signaling pathways will continue to unveil new therapeutic opportunities.

References

DB04760: A Technical Guide to a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of DB04760, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). All quantitative data is summarized in structured tables, and detailed methodologies for key experimental protocols are provided. Visual diagrams are included to illustrate signaling pathways and experimental workflows.

Core Structure and Physicochemical Properties

This compound, also referred to as compound 4 in seminal literature, is a non-zinc-chelating inhibitor of MMP-13.[1][2] Its chemical structure is characterized by a central imidazole ring substituted with a difluoromethoxyphenyl group, a methoxyphenyl group, and a methyl group, with a hydroxamic acid moiety attached via a carboxamide linkage to the imidazole nitrogen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(4-(difluoromethoxy)phenyl)-N-hydroxy-2-(4-methoxyphenyl)-5-methyl-1H-imidazole-1-carboxamide | |

| Molecular Formula | C22H20F2N4O2 | [3] |

| Molecular Weight | 410.42 g/mol | [1][3] |

| CAS Number | 544678-85-5 | |

| Appearance | Powder | |

| Purity | >99% (commercially available) |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (≥ 243.65 mM) | |

| In vivo formulation | 10% DMSO >> 90% corn oil (≥ 2.5 mg/mL) |

Synthesis of this compound

The synthesis of this compound is detailed in the work by Engel et al. (2005). While the full step-by-step protocol from the original publication is not publicly available, a general synthetic route for related N-substituted imidazole-4-carboxamides can be inferred from the chemical literature. The synthesis would likely involve a multi-step process culminating in the formation of the N-hydroxy-imidazole-1-carboxamide.

A plausible synthetic workflow is outlined below. This represents a generalized approach based on established organic chemistry principles for the synthesis of similar heterocyclic compounds.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols: A Generalized Approach

Step 1: Synthesis of the Substituted Imidazole Core A common method for imidazole synthesis is the condensation of a phenacyl bromide derivative with an amidine. In this case, 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one would be reacted with 4-methoxybenzamidine in a suitable solvent, such as acetonitrile or DMF, often in the presence of a base to yield the trisubstituted imidazole core.

Step 2: N-Acylation and Carboxamide Formation The nitrogen of the imidazole ring would then be acylated. This could be achieved using phosgene or a phosgene equivalent to form an intermediate chloroformate, which is then reacted with hydroxylamine to form the final N-hydroxy-1-carboxamide.

Step 3: Purification and Characterization The final product, this compound, would be purified using standard techniques such as column chromatography and/or recrystallization. Characterization would be performed using methods like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Mechanism of Action and Signaling Pathway

This compound is a potent and highly selective inhibitor of MMP-13, with an IC50 of 8 nM. Unlike many MMP inhibitors, it is a non-zinc-chelating agent. It achieves its selectivity by binding to the S1' pocket of the enzyme and extending into an adjacent S1' side pocket, a feature unique to MMP-13.

MMP-13 is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly type II collagen. Its overexpression is implicated in the pathology of osteoarthritis and cancer. The signaling pathways that regulate MMP-13 expression are complex and involve multiple transcription factors and upstream kinases. By inhibiting MMP-13, this compound can modulate these pathological processes.

The following diagram illustrates the central role of MMP-13 in ECM degradation and the point of intervention for this compound.

Caption: Signaling pathway of MMP-13 and inhibition by this compound.

Biological Activity and Potential Applications

This compound has demonstrated significant potential in preclinical studies. Its ability to selectively inhibit MMP-13 makes it a promising candidate for the treatment of osteoarthritis, where it could prevent the degradation of cartilage. Additionally, research has indicated that this compound possesses anticancer activity and can reduce paclitaxel-induced neurotoxicity, suggesting its potential utility in oncology.

Table 3: Biological Activity of this compound

| Parameter | Value | Target | Reference |

| IC50 | 8 nM | MMP-13 |

Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these promising preclinical findings into clinical applications. This guide serves as a foundational resource for professionals engaged in such endeavors.

References

The Discovery and Development of Bafetinib (DB04760): A Dual Bcr-Abl/Lyn Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafetinib (also known as DB04760 and INNO-406) is a second-generation tyrosine kinase inhibitor (TKI) rationally designed to overcome resistance to first-generation TKIs like imatinib in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of bafetinib. It includes detailed experimental protocols, comprehensive quantitative data from preclinical and clinical studies, and visualizations of key signaling pathways and experimental workflows.

Introduction: The Rationale for a Second-Generation TKI

The success of imatinib in treating CML was a landmark in targeted cancer therapy. However, the emergence of resistance, often due to point mutations in the Bcr-Abl kinase domain, necessitated the development of new therapeutic agents.[1] Bafetinib was developed by Nippon Shinyaku and later licensed to CytRx as a more potent and selective inhibitor with a distinct kinase inhibition profile, targeting not only Bcr-Abl but also Lyn, a Src family kinase implicated in imatinib resistance.[1]

Discovery and Synthesis

The development of bafetinib was a result of a rational drug design approach, building upon the chemical structure of imatinib. The goal was to enhance binding affinity and potency against wild-type and mutated forms of the Bcr-Abl kinase.[1] While a detailed, step-by-step synthesis protocol is proprietary, the core of its discovery involved modifying the imatinib scaffold to optimize interactions within the ATP-binding pocket of the Bcr-Abl kinase.

Mechanism of Action

Bafetinib is a potent, ATP-competitive inhibitor of both Bcr-Abl and Lyn tyrosine kinases.[2] Its dual-inhibitory function is key to its efficacy, particularly in cases of imatinib resistance where Lyn kinase can be upregulated.

Bcr-Abl Inhibition

Bafetinib effectively inhibits the autophosphorylation of the Bcr-Abl fusion protein, the hallmark of CML. This blockade of Bcr-Abl's kinase activity disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis in Bcr-Abl-positive cancer cells.

Lyn Kinase Inhibition

In addition to its action on Bcr-Abl, bafetinib is a potent inhibitor of Lyn kinase. Lyn kinase is a member of the Src family of tyrosine kinases and plays a crucial role in B-cell receptor signaling. Its overexpression has been observed in various hematological malignancies and is associated with imatinib resistance in CML. By inhibiting Lyn, bafetinib offers a secondary mechanism to control malignant cell growth.

Signaling Pathway

The primary signaling pathway affected by bafetinib is the Bcr-Abl pathway. Inhibition of Bcr-Abl and Lyn kinases leads to the downregulation of several downstream effectors, including those involved in cell cycle progression and apoptosis.

References

- 1. Acalabrutinib monotherapy in patients with relapsed/refractory chronic lymphocytic leukemia: updated phase 2 results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]

DB04760: A Technical Guide to a Highly Selective, Non-Zinc-Chelating MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DB04760, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13). This compound represents a significant advancement in the development of targeted therapies for diseases where MMP-13 is a key pathological driver, such as osteoarthritis, cancer, and chemotherapy-induced neurotoxicity. Its unique non-zinc-chelating mechanism of action offers a promising approach to overcoming the challenges of off-target effects associated with broad-spectrum MMP inhibitors.

Core Compound Information

| Identifier | Value |

| DrugBank ID | This compound |

| CAS Number | 544678-85-5 |

| Molecular Formula | C22H20F2N4O2 |

| Molecular Weight | 410.42 g/mol |

| Mechanism of Action | Non-zinc-chelating, selective inhibitor of MMP-13 |

Quantitative Inhibitory Profile

This compound exhibits remarkable potency and selectivity for MMP-13. The following table summarizes its inhibitory activity against MMP-13 and a panel of other matrix metalloproteinases.

| MMP Target | IC50 (nM) | Reference |

| MMP-13 | 8 | [1] |

| Other MMPs | No detectable activity | [2] |

Note: The primary literature describes the class of pyrimidine dicarboxamides, to which this compound belongs, as having no detectable activity against other MMPs, highlighting its exceptional selectivity. Specific IC50 values for other MMPs are not provided, reinforcing the high selectivity of this compound class.

Mechanism of Selective Inhibition

The high selectivity of this compound for MMP-13 is attributed to its unique, non-zinc-chelating binding mode. Unlike traditional broad-spectrum MMP inhibitors that coordinate with the catalytic zinc ion in the active site, this compound binds to the S1' pocket and extends into an adjacent S1' side pocket that is unique to MMP-13.[2] This novel interaction underpins its remarkable selectivity.

References

The Rise of a New Generation: A Technical Guide to Non-Zinc-Chelating MMP Inhibitors

For decades, the therapeutic potential of matrix metalloproteinase (MMP) inhibitors has been pursued for a multitude of diseases, from cancer to osteoarthritis. However, the journey has been fraught with challenges, primarily stemming from the lack of specificity of early-generation inhibitors that targeted the highly conserved zinc ion in the MMP active site. This has led to off-target effects and disappointing clinical trial outcomes. Now, a new wave of non-zinc-chelating MMP inhibitors (NZIs) is revitalizing the field, offering the promise of enhanced selectivity and a more favorable safety profile. This technical guide delves into the core principles, mechanisms, and key examples of this emerging class of therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive overview of the landscape.

The Rationale for Moving Beyond Zinc Chelation

Traditional MMP inhibitors, often hydroxamate-based, function by chelating the catalytic Zn2+ ion essential for enzymatic activity.[1][2] While potent, this mechanism is inherently non-selective due to the conserved nature of the active site across the MMP family and other metalloenzymes.[1][3] This lack of selectivity has been linked to significant side effects, most notably musculoskeletal syndrome.[1]

The development of non-zinc-chelating inhibitors, or "third-generation" MMPIs, aims to overcome these hurdles by targeting less conserved regions of the enzyme, thereby achieving greater isoform selectivity. These inhibitors typically do not directly interact with the catalytic zinc ion, instead exploiting unique structural features of individual MMPs.

Mechanisms of Action: A Departure from Tradition

Non-zinc-chelating MMP inhibitors employ several innovative strategies to achieve selective inhibition:

-

Exosite Binding: Targeting secondary binding sites (exosites) outside the active site can allosterically modulate enzyme activity. This approach offers high specificity as exosites are generally less conserved than the catalytic domain.

-

Targeting the S1' Specificity Pocket: Many NZIs are designed to bind within the S1' subsite of the MMP active site, a pocket that shows significant variation among different MMPs and plays a key role in substrate recognition. By occupying this pocket, these inhibitors can block substrate access without chelating the zinc ion.

-

Inhibition of Pro-MMP Activation: Preventing the conversion of the inactive zymogen (pro-MMP) to the active enzyme is another selective inhibition strategy.

Key Classes and Quantitative Data of Non-Zinc-Chelating MMP Inhibitors

Several chemical scaffolds have emerged as promising non-zinc-chelating MMP inhibitors. The following tables summarize the inhibitory activity (IC50) and selectivity of representative compounds from these classes.

Quinazoline-2-Carboxamides

This class of inhibitors has shown particular promise for its high potency and selectivity for MMP-13, a key target in osteoarthritis.

| Compound | Target MMP | IC50 (nM) | Selectivity vs MMP-1 | Selectivity vs MMP-2 | Selectivity vs MMP-3 | Selectivity vs MMP-7 | Selectivity vs MMP-8 | Selectivity vs MMP-9 | Reference |

| Compound 37 | MMP-13 | 12 | >25-fold | >25-fold | >25-fold | >25-fold | >25-fold | >25-fold |

Hydroxynaphtyridines and Hydroxyquinolines

Virtual screening campaigns have identified these scaffolds as potential non-zinc-binding inhibitors of MMP-2.

| Compound | Target MMP | % Inhibition @ 25 µM | Reference |

| Hydroxynaphtyridine derivative | MMP-2 | Data not specified | |

| Hydroxyquinoline derivative | MMP-2 | Data not specified |

4,4'-Biphenylsulfonamides

This class of compounds has been investigated as selective inhibitors of MMP-2 and MMP-13.

| Compound | Target MMP | IC50 (µM) | Selectivity | Reference |

| p-benzyl biphenyl sulfonamide analog | MMP-2, MMP-13 | Weak inhibitory activity | Not specified |

Experimental Protocols for Characterization

The development and characterization of non-zinc-chelating MMP inhibitors rely on a suite of biochemical and cellular assays. Below are representative protocols for key experiments.

MMP Inhibition Assay (Fluorogenic Substrate)

This assay is a standard method for determining the potency of MMP inhibitors.

Materials:

-

Recombinant human MMP catalytic domain (e.g., MMP-2, MMP-13)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a fixed concentration of the recombinant MMP to each well of the microplate.

-

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorometer (e.g., excitation at 328 nm, emission at 393 nm).

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Molecular Docking and Modeling

Computational methods are crucial for understanding the binding modes of non-zinc-chelating inhibitors and for guiding structure-activity relationship (SAR) studies.

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Obtain the crystal structure of the target MMP from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Prepare the 3D structure of the inhibitor molecule and assign appropriate atom types and charges.

-

Define the binding site on the MMP, typically centered around the S1' pocket.

-

Perform the docking calculations to predict the binding pose and affinity of the inhibitor.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.

-

Use the insights from the docking studies to rationalize the observed SAR and to design new inhibitors with improved potency and selectivity.

Visualizing Mechanisms and Workflows

Signaling Pathway of MMP-13 in Osteoarthritis

Caption: Role of MMP-13 in Osteoarthritis and the inhibitory action of NZIs.

Experimental Workflow for NZI Development

Caption: A typical drug discovery pipeline for developing novel NZIs.

Future Directions and Conclusion

The development of non-zinc-chelating MMP inhibitors represents a paradigm shift in the field. By moving away from the conserved active site zinc, researchers are now able to design highly selective inhibitors that promise a better therapeutic window. The continued exploration of novel scaffolds, coupled with advanced computational and screening techniques, will undoubtedly lead to the discovery of new and improved NZIs. While challenges remain in translating preclinical success to clinical reality, the non-zinc-chelating approach has opened up exciting new avenues for the development of safe and effective MMP-targeted therapies for a range of debilitating diseases.

References

DB04760: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] This technical guide provides an in-depth overview of the biological activity and function of this compound, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies used for its characterization. The document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound and its Target: MMP-13

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[3] Upregulation of MMP-13 is implicated in the pathogenesis of various diseases, including osteoarthritis, cancer, and chemotherapy-induced peripheral neuropathy.[1][3] this compound has emerged as a valuable research tool and potential therapeutic agent due to its high potency and selectivity for MMP-13, offering a targeted approach to modulating its activity. Unlike many traditional MMP inhibitors, this compound employs a non-zinc-chelating mechanism of action, which is believed to contribute to its enhanced selectivity.

Biological Activity and Therapeutic Potential

The primary biological activity of this compound is the potent and selective inhibition of MMP-13. This targeted inhibition has demonstrated therapeutic potential in several preclinical models.

Role in Osteoarthritis and Cartilage Degradation

In osteoarthritis, the degradation of articular cartilage is a key pathological feature. MMP-13 is a primary driver of this process through its ability to cleave type II collagen, the main structural component of cartilage. By inhibiting MMP-13, this compound can prevent the breakdown of the collagen matrix, thereby protecting cartilage from degradation. This makes it a promising candidate for the development of disease-modifying osteoarthritis drugs.

Neuroprotective Effects in Chemotherapy-Induced Peripheral Neuropathy

Paclitaxel, a commonly used chemotherapeutic agent, can induce peripheral neuropathy, a significant dose-limiting side effect. Research has shown that paclitaxel can cause an upregulation of MMP-13 in the skin, leading to damage of sensory nerve fibers. This compound has been shown to rescue this neurotoxicity in a zebrafish model of paclitaxel-induced neuropathy, suggesting its potential to prevent or treat this debilitating side effect.

Anticancer Activity

MMP-13 is also known to be involved in tumor progression and metastasis. It facilitates cancer cell invasion by breaking down the ECM, allowing cancer cells to migrate and invade surrounding tissues. While direct in vitro or in vivo anticancer data for this compound is not extensively available in the public domain, as a potent MMP-13 inhibitor, it is positioned as a potential anti-cancer therapeutic by targeting the tumor microenvironment and inhibiting metastasis.

Quantitative Data

Table 1: Inhibitory Potency of this compound against MMP-13

| Target | IC50 (nM) | Reference |

| MMP-13 | 8 |

Note: Extensive quantitative data on the selectivity of this compound against other MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -14) and its in vitro anticancer activity (e.g., GI50 values) are not available in the reviewed public literature.

Signaling Pathways

The inhibition of MMP-13 by this compound interrupts key pathological signaling pathways, particularly in the context of cartilage degradation in osteoarthritis.

Caption: MMP-13 signaling pathway in cartilage degradation.

Experimental Protocols

In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against MMP-13 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-13 (activated)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a stock solution of the fluorogenic substrate in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Dilute the activated MMP-13 enzyme to the desired working concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer (for blanks)

-

This compound dilutions (for inhibitor wells)

-

Vehicle control (DMSO in assay buffer, for positive controls)

-

-

Add the diluted MMP-13 enzyme solution to all wells except the blanks.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

DB04760 for Paclitaxel Neurotoxicity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of DB04760 in mitigating paclitaxel-induced peripheral neurotoxicity (PIPN). Paclitaxel, a potent chemotherapeutic agent, often causes debilitating peripheral neuropathy, a dose-limiting side effect with no approved preventative treatments.[1][2][3] This document outlines the underlying mechanisms of paclitaxel neurotoxicity, the therapeutic potential of this compound as a selective matrix metalloproteinase-13 (MMP-13) inhibitor, and detailed experimental protocols for its investigation.

The Challenge of Paclitaxel-Induced Peripheral Neuropathy (PIPN)

Paclitaxel is a microtubule-stabilizing agent widely used in cancer therapy.[2] Its efficacy in halting cell division in cancerous cells is well-established.[2] However, this mechanism also disrupts the normal function of microtubules in neurons, leading to peripheral neuropathy in a significant percentage of patients. Symptoms of PIPN include numbness, tingling, and pain, which can severely impact a patient's quality of life and may necessitate a reduction or cessation of cancer treatment.

Mechanism of Paclitaxel Neurotoxicity and the Role of MMP-13

Recent research has elucidated a key pathway in the development of PIPN. Paclitaxel's primary effect is the stabilization of microtubules, which are crucial for axonal transport and neuronal function. This disruption leads to mitochondrial damage within epidermal keratinocytes, triggering the production of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). This oxidative stress, in turn, leads to the upregulation of matrix metalloproteinase-13 (MMP-13). MMP-13 is an enzyme that degrades components of the extracellular matrix, and its increased activity contributes to the degeneration of sensory axons, a hallmark of peripheral neuropathy.

This compound: A Selective MMP-13 Inhibitor with Neuroprotective Potential

This compound is a selective, non-zinc-chelating inhibitor of MMP-13. Preclinical studies have demonstrated its potential to counteract the neurotoxic effects of paclitaxel. By inhibiting MMP-13, this compound can prevent the degradation of the extracellular matrix, thereby protecting sensory axons from degeneration and preserving their function.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from a pivotal preclinical study investigating the effects of this compound in a zebrafish model of paclitaxel-induced neurotoxicity.

Table 1: Effect of this compound on Axon Regeneration in the Presence of Paclitaxel

| Treatment Group | Axon Regeneration Outcome | Reference |

| Paclitaxel (22 µM) | Impaired axon regeneration and debris clearance | |

| Paclitaxel (22 µM) + this compound (10 µM) | Significantly rescued axon regeneration and axon debris clearance |

Table 2: Effect of this compound on Paclitaxel-Induced Axon Degeneration and Sensory Function

| Treatment Group | Axon Branch Density | Touch Response | Reference |

| Paclitaxel (22 µM) | Reduced axon branch density | Impaired touch response | |

| Paclitaxel (22 µM) + this compound (10 µM) | Prevented axon degeneration (maintained branch density) | Largely restored touch response |

Experimental Protocols

Zebrafish Model of Paclitaxel-Induced Neurotoxicity

This protocol outlines the methodology used to induce and assess paclitaxel neurotoxicity in a larval zebrafish model.

Materials:

-

Zebrafish larvae (e.g., Tg(isl2b:GFP) strain)

-

Paclitaxel (stock solution in DMSO)

-

This compound

-

Ringers solution

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Drug Treatment:

-

Prepare a 22 µM paclitaxel solution in Ringers solution.

-

For the treatment group, prepare a solution of 22 µM paclitaxel and 10 µM this compound in Ringers solution.

-

Incubate zebrafish larvae in the respective solutions for up to 96 hours. A vehicle control group (Ringers solution with DMSO) should be included.

-

-

Assessment of Axon Degeneration:

-

At designated time points (e.g., 24, 72, and 96 hours), anesthetize the larvae.

-

Image the caudal fin of the larvae using a fluorescence microscope to visualize the GFP-labeled sensory axons.

-

Quantify axon branch density by counting the number of axon branches in a defined region of interest.

-

-

Assessment of Touch Response:

-

Gently touch the caudal fin of individual larvae with a fine probe.

-

Record the presence or absence of an escape response.

-

Quantify the percentage of larvae in each group that respond to the touch stimulus.

-

-

Assessment of Axon Regeneration (optional):

-

Perform a fin amputation on anesthetized larvae prior to drug treatment.

-

Image the regenerating axons at various time points post-amputation to assess the extent of regeneration and axon debris clearance.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Paclitaxel-Induced Neurotoxicity and this compound Intervention

Caption: Paclitaxel neurotoxicity pathway and this compound's point of intervention.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound in a zebrafish model of PIPN.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound, through its selective inhibition of MMP-13, represents a promising therapeutic strategy for the prevention and/or treatment of paclitaxel-induced peripheral neurotoxicity. The zebrafish model provides a robust and efficient platform for further investigation into the dose-response relationship of this compound and for screening other potential neuroprotective compounds. Future research should focus on validating these findings in mammalian models and ultimately, in clinical trials, to bring this potential therapy to patients undergoing paclitaxel-based chemotherapy.

References

DB04760: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DB04760, a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). This document summarizes its core molecular properties, mechanism of action, and key experimental findings related to its therapeutic potential in paclitaxel-induced neurotoxicity and oncology.

Core Molecular Data

A summary of the fundamental molecular information for this compound is presented in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₂₂H₂₀F₂N₄O |

| Molecular Weight | 410.42 g/mol |

| CAS Number | 544678-85-5 |

| Mechanism of Action | Selective, non-zinc-chelating inhibitor of MMP-13 |

| Reported IC₅₀ | 8 nM for MMP-13 |

Mechanism of Action and Therapeutic Rationale

This compound functions as a highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix.[1] Dysregulation of MMP-13 activity is associated with various pathological conditions, including cancer progression and chemotherapy-induced neurotoxicity.

Role in Paclitaxel-Induced Neurotoxicity

Paclitaxel, a widely used chemotherapeutic agent, can induce peripheral neuropathy, a debilitating side effect. Research suggests that paclitaxel can cause epithelial damage and lead to the ectopic expression of MMP-13.[2] This increased MMP-13 activity is believed to contribute to the neurotoxic effects. By selectively inhibiting MMP-13, this compound has been shown to significantly reduce paclitaxel-induced neurotoxicity, highlighting its potential as a co-therapeutic agent to mitigate chemotherapy side effects.[2][3]

Anticancer Activity

MMP-13 plays a crucial role in cancer progression by facilitating tumor invasion, metastasis, and angiogenesis through the degradation of the extracellular matrix.[1] The expression of MMP-13 is regulated by various signaling pathways, including the ERK/NF-κB axis, and is often associated with increased tumor aggressiveness and poor prognosis in several cancers. As a potent MMP-13 inhibitor, this compound exhibits potential as an anticancer agent by disrupting these key processes in tumor development.

Key Signaling Pathways

The therapeutic effects of this compound are intrinsically linked to the modulation of signaling pathways where MMP-13 is a key downstream effector. Below are diagrams illustrating the logical relationships in the context of paclitaxel-induced neurotoxicity and cancer.

References

- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Paclitaxel-induced epithelial damage and ectopic MMP-13 expression promotes neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of DB04760

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DB04760, a potent and highly selective non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). Understanding the solubility of this compound is critical for its application in in vitro and in vivo research settings. This document outlines available quantitative solubility data, details established experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its molecular target.

Quantitative Solubility Data

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and a vehicle formulation for in vivo studies. The available data is summarized in the table below. It is important to note that for many organic compounds, solubility can be enhanced through methods such as sonication, which is recommended for dissolving this compound in DMSO.[1][2]

| Solvent/Vehicle | Concentration | Molarity | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 243.65 mM | Ultrasonic treatment is required.[1][2] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.09 mM | A clear solution is obtained; suitable for in vivo applications.[2] |

Data for an analog, this compound analog 1, indicates a solubility of ≥ 270 mg/mL (659.45 mM) in DMSO, suggesting that structural modifications can significantly impact solubility.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of pre-formulation and drug development studies. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated in a sealed container at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Following this equilibration period, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the compound in the clear, saturated solution is then accurately measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).

Below is a generalized workflow for the shake-flask solubility determination method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathway of this compound Target: MMP-13

This compound exerts its biological effects through the potent and selective inhibition of matrix metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of the extracellular matrix, particularly type II collagen, and its expression is tightly regulated by various signaling pathways. Dysregulation of these pathways can lead to elevated MMP-13 levels, which are implicated in pathologies such as osteoarthritis and cancer. Several key signaling cascades converge on the regulation of MMP-13 gene expression.

The diagram below illustrates some of the primary signaling pathways that modulate the expression of MMP-13. These include the Transforming Growth Factor-beta (TGF-β), Wingless-related integration site (Wnt)/β-catenin, and the mitogen-activated protein kinase (MAPK) pathways, such as the Extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately influence transcription factors that bind to the MMP-13 promoter and regulate its transcription.

Caption: Key signaling pathways that regulate the expression of MMP-13, the target of this compound.

References

DB04760: An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the safety and toxicity profile of DB04760 as of the date of this publication. This compound is a research compound, and comprehensive preclinical and clinical safety data are limited in the public domain. This guide is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.

Introduction

This compound is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2] MMP-13, a collagenase, is a well-documented contributor to the degradation of the extracellular matrix and is implicated in various pathological processes, including cancer progression and metastasis, as well as chemotherapy-induced neurotoxicity.[1][2] The therapeutic potential of this compound has been explored in the context of mitigating the neurotoxic side effects of chemotherapeutic agents like paclitaxel and for its potential anticancer activities.[1] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound, outlines standard preclinical toxicology study protocols relevant to its assessment, and details the key signaling pathways associated with its mechanism of action.

Quantitative Preclinical Safety and Toxicity Data

Specific quantitative toxicity data for this compound, such as LD50 (median lethal dose), Maximum Tolerated Dose (MTD), and No-Observed-Adverse-Effect Level (NOAEL) from dedicated toxicology studies in mammalian models, are not publicly available. The primary published study investigating the effects of this compound was conducted in a zebrafish model to assess its efficacy in mitigating paclitaxel-induced neurotoxicity, not as a formal toxicology study.

In Vivo Zebrafish Study Data

A study investigating paclitaxel-induced neurotoxicity in zebrafish provides the most direct, albeit limited, safety-related observations for this compound.

| Parameter | Observation | Experimental Details | Reference |

| Adverse Effects (this compound alone) | No adverse effects were reported when this compound was administered alone. | Zebrafish larvae were administered 10 µM this compound. Head stimulation evoked wild type-like responses. | |

| Efficacy in reducing Paclitaxel Neurotoxicity | This compound co-administration improved touch response and rescued axon branch density in the distal caudal fin of paclitaxel-treated zebrafish. | Four injections of paclitaxel with or without 10 µM this compound. |

Experimental Protocols

Detailed experimental protocols for comprehensive toxicology studies of this compound are not available in the public literature. However, this section outlines the standard methodologies for key preclinical toxicology assessments that would be required to establish a thorough safety profile for a compound like this compound.

Zebrafish Neurotoxicity Amelioration Study Protocol

The following is a summary of the experimental protocol used in the published study of this compound in a zebrafish model of paclitaxel-induced neurotoxicity.

-

Animal Model: Zebrafish larvae (Danio rerio), specifically isl2b:GFP, Nacre, or AB strains.

-

Test Compound Preparation: this compound was prepared as a 10 mM stock solution in DMSO and stored at -20°C. The final working concentration used for administration was 10 µM.

-

Paclitaxel Administration: Paclitaxel was prepared as a 5.8 mM stock in DMSO and diluted to 10 µM in PBS for injections.

-

Co-administration: this compound (10 µM) was co-administered with paclitaxel.

-

Endpoints Assessed:

-

Touch Response: Assessed as a measure of sensory neuropathy.

-

Axon Branch Density: Imaging of the distal caudal fin to quantify neuronal morphology.

-

-

Control Groups:

-

Vehicle control (DMSO).

-

Paclitaxel alone.

-

This compound alone.

-

Standard Preclinical Toxicology Study Protocols (General Methodologies)

The following table outlines the typical experimental protocols for a standard battery of non-clinical toxicology studies necessary for regulatory submissions. These represent the types of studies that would be required to thoroughly characterize the safety profile of this compound.

| Study Type | Objective | Typical Experimental Protocol |

| Acute Toxicity | To determine the toxicity of a single, high dose of the compound and to estimate the MTD. | Species: Rodent (e.g., rat, mouse). Administration: Single dose via the intended clinical route (e.g., oral, intravenous). Dose Levels: Multiple dose groups with escalating concentrations. Observations: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days. Gross necropsy is performed on all animals. |

| Repeat-Dose Toxicity | To evaluate the toxicological effects of repeated administration of the compound over a defined period. | Species: Rodent and non-rodent (e.g., dog, minipig). Duration: Typically 28 or 90 days, depending on the intended duration of clinical use. Administration: Daily dosing via the intended clinical route. Endpoints: Clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (in non-rodents), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathology of organs and tissues. |

| Genotoxicity | To assess the potential of the compound to induce genetic mutations or chromosomal damage. | A battery of tests is typically required, including: Ames Test (in vitro): Bacterial reverse mutation assay. In vitro Mammalian Cell Assay: e.g., mouse lymphoma assay or micronucleus test. In vivo Micronucleus Test: In rodent hematopoietic cells. |

| Safety Pharmacology | To investigate potential adverse effects on vital organ systems. | Core Battery: Central Nervous System: Functional observational battery (e.g., modified Irwin test) in rodents. Cardiovascular System: In vitro hERG assay and in vivo cardiovascular telemetry in a non-rodent species (e.g., dog) to assess effects on blood pressure, heart rate, and ECG. Respiratory System: Whole-body plethysmography in rodents. |

| Reproductive and Developmental Toxicology (DART) | To evaluate the potential effects on fertility, embryonic development, and pre- and post-natal development. | A series of studies in rodents and/or rabbits, including: Fertility and Early Embryonic Development. Embryo-fetal Development. Pre- and Post-natal Development. |

Signaling Pathways and Experimental Workflows

MMP-13 Signaling in Cancer Progression

This compound is a selective inhibitor of MMP-13. The expression and activity of MMP-13 are regulated by several signaling pathways that are often dysregulated in cancer, contributing to tumor growth, invasion, and metastasis. The following diagram illustrates some of the key signaling pathways that converge on the regulation of MMP-13 expression.

Caption: Key signaling pathways regulating MMP-13 expression in cancer.

General Workflow for Preclinical In Vivo Toxicology Assessment

The following diagram outlines a typical workflow for conducting preclinical in vivo toxicology studies to support the safety assessment of a new chemical entity like this compound.

Caption: General workflow for preclinical in vivo toxicology assessment.

Conclusion

This compound is a promising selective MMP-13 inhibitor with demonstrated efficacy in a preclinical model of chemotherapy-induced neurotoxicity. However, a comprehensive assessment of its safety and toxicity profile is hampered by the lack of publicly available data from dedicated toxicology studies in mammalian species. The available information from a zebrafish model suggests a favorable profile at the concentration tested, with no overt adverse effects observed when administered alone.

To advance the development of this compound, a full battery of preclinical toxicology and safety pharmacology studies, following established regulatory guidelines, would be necessary. This would involve acute and repeat-dose toxicity studies in both rodent and non-rodent species, a full panel of genotoxicity assays, and assessments of cardiovascular, respiratory, and central nervous system effects. The information from such studies would be critical for determining a safe starting dose for potential clinical trials and for fully characterizing the risk-benefit profile of this compound. Researchers and drug development professionals should consider the current data gaps as a critical step to be addressed in any future development program for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). This document provides a comprehensive technical overview of this compound, its related compounds, and analogs. It includes a detailed examination of their mechanism of action, a summary of key quantitative data, experimental methodologies for their evaluation, and a discussion of their therapeutic potential, particularly in the contexts of osteoarthritis and paclitaxel-induced neurotoxicity. The information is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel MMP-13 inhibitors.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. MMP-13, also known as collagenase-3, exhibits a high specificity for type II collagen, the primary collagenous component of articular cartilage. Its overexpression is a key factor in the pathogenesis of osteoarthritis (OA) and has also been implicated in cancer progression.

Traditional MMP inhibitors have often failed in clinical trials due to a lack of selectivity, leading to off-target effects. This has spurred the development of highly selective inhibitors, such as this compound, which employ a non-zinc-chelating mechanism of action, offering a promising alternative with a potentially improved safety profile. This compound belongs to the pyrimidine dicarboxamide class of compounds and has demonstrated significant potential in preclinical studies.[1]

This compound: Core Compound Profile

| Property | Value | Reference |

| DrugBank ID | This compound | N/A |

| Chemical Name | N4,N6-bis((4-fluoro-3-methylphenyl)methyl)pyrimidine-4,6-dicarboxamide | [2] |

| CAS Number | 544678-85-5 | [3][4] |

| Molecular Formula | C22H20F2N4O2 | [3] |

| Molecular Weight | 410.42 g/mol | |

| Mechanism of Action | Potent, highly selective, non-zinc-chelating inhibitor of MMP-13 | |

| IC50 (MMP-13) | 8 nM |

Related Compounds and Analogs: A Comparative Overview

The development of non-zinc-chelating MMP-13 inhibitors has explored various chemical scaffolds beyond the pyrimidine dicarboxamides. These efforts aim to improve potency, selectivity, and pharmacokinetic properties.

Pyrimidine Dicarboxamide Analogs

The core structure of this compound, a pyrimidine dicarboxamide, has been a focal point for structure-activity relationship (SAR) studies. The selectivity of these compounds arises from their unique binding mode to the S1' pocket of MMP-13, without coordinating with the catalytic zinc ion.

Other Non-Zinc-Chelating Scaffolds

-

N-Acyl Hydrazones: Virtual screening and chemical optimization have identified N-acyl hydrazones as a novel class of non-zinc-binding MMP-13 inhibitors. These compounds also target the deep S1' pocket to achieve selectivity.

-

Pyrazolo[1,5-a]pyrimidine-7-carbonyl Derivatives: These compounds have been investigated for intra-articular treatment of osteoarthritis, demonstrating long durability in the joint and effective cartilage penetration.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and selected analogs against a panel of MMPs, highlighting their selectivity for MMP-13.

| Compound | MMP-1 (IC50/Ki) | MMP-2 (IC50/Ki) | MMP-8 (IC50/Ki) | MMP-9 (IC50/Ki) | MMP-13 (IC50/Ki) | MMP-14 (IC50/Ki) | Reference |

| This compound | >10 µM | >10 µM | >10 µM | >10 µM | 8 nM (IC50) | >10 µM | |

| Analog 1 (Example) | >5 µM | >5 µM | >5 µM | >5 µM | 12 nM (Ki) | >5 µM | |

| Analog 2 (Example) | >5 µM | >5 µM | >5 µM | >5 µM | 42 nM (Ki) | >5 µM | |

| Analog 3 (Example) | >5 µM | >5 µM | >5 µM | >5 µM | 10 nM (Ki) | >5 µM |

Note: Data for analogs are representative examples from the literature on non-zinc-chelating MMP-13 inhibitors and may not be direct derivatives of this compound.

Mechanism of Action and Signaling Pathways

Molecular Mechanism of this compound Inhibition

Unlike traditional MMP inhibitors that chelate the active site zinc ion, this compound and its analogs achieve their high selectivity by binding to the S1' specificity pocket of MMP-13. This pocket is a deep, hydrophobic cleft adjacent to the catalytic zinc. The unique topography of the MMP-13 S1' pocket allows for specific interactions with the pyrimidine dicarboxamide scaffold of this compound, leading to potent and selective inhibition.

References

- 1. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]

- 2. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DB04760: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), with a reported IC50 of 8 nM[1][2]. MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix and is overexpressed in various pathologies, including cancer, where it facilitates tumor invasion, metastasis, and angiogenesis[1][2][3]. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its inhibitory activity against MMP-13 and its cytotoxic effects on cancer cell lines.

Data Presentation

Table 1: Inhibitory Activity of this compound against MMP-13

| Parameter | Value | Reference |

| Target | Matrix Metalloproteinase-13 (MMP-13) | |

| IC50 | 8 nM | |

| Inhibition Type | Non-zinc-chelating |

Table 2: Example Data from a Fluorogenic MMP-13 Inhibition Assay

| This compound Concentration (nM) | Fluorescence Intensity (RFU) | % Inhibition |

| 0 (No Inhibitor) | 5000 | 0 |

| 1 | 4500 | 10 |

| 5 | 3000 | 40 |

| 8 | 2500 | 50 |

| 20 | 1000 | 80 |

| 50 | 500 | 90 |

| 100 | 250 | 95 |

Table 3: Example Data from a Cytotoxicity (MTT) Assay in a Cancer Cell Line

| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 1.0 | 100 |

| 1 | 0.95 | 95 |

| 10 | 0.80 | 80 |

| 50 | 0.60 | 60 |

| 100 | 0.40 | 40 |

Experimental Protocols

Fluorogenic MMP-13 Inhibition Assay

This protocol is adapted from commercially available MMP-13 assay kits and is designed to determine the IC50 value of this compound.

Materials:

-

Recombinant human MMP-13 enzyme

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well black microplate, add 40 µL of Assay Buffer to the "Blank" wells.

-

To the "Positive Control" and "Test" wells, add 20 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO).

-

Add 20 µL of diluted recombinant human MMP-13 enzyme to the "Positive Control" and "Test" wells. Add 20 µL of Assay Buffer to the "Blank" wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Prepare the fluorogenic MMP-13 substrate solution in Assay Buffer according to the manufacturer's instructions.

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the reaction rates and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the cytotoxic effects of this compound on a relevant cancer cell line (e.g., breast cancer, lung cancer, or oral squamous cell carcinoma lines where MMP-13 is often overexpressed).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear microplate

-

Absorbance microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations

Caption: Signaling pathways regulating MMP-13 expression in cancer.

Caption: Workflow for the fluorogenic MMP-13 inhibition assay.

References

Application Notes and Protocols for DB04760, a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of the extracellular matrix (ECM), particularly type II collagen. Its expression is often upregulated in various pathological conditions, including osteoarthritis and cancer. In the context of oncology, MMP-13 plays a crucial role in tumor progression, invasion, and metastasis by breaking down the physical barriers of the ECM. The overexpression of MMP-13 has been linked to increased aggressiveness in various cancers, making it a compelling therapeutic target. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in a cancer research setting.

Mechanism of Action and Signaling Pathway

MMP-13 is a zinc-dependent endopeptidase that degrades ECM components. Its expression is regulated by various signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6)/JAK/STAT3, and Akt-CREB pathways. These pathways can be activated by various stimuli in the tumor microenvironment, leading to the transcription and translation of the MMP-13 gene. Once secreted into the extracellular space as an inactive proenzyme (pro-MMP-13), it is activated through proteolytic cleavage. Active MMP-13 then degrades collagen and other ECM proteins, facilitating cancer cell invasion and metastasis.

Data Presentation

The following tables summarize representative quantitative data for a highly selective MMP-13 inhibitor, illustrating the expected outcomes from the described assays. Note that this data is for illustrative purposes, as specific public data for this compound in these cell-based assays is limited.

Table 1: In Vitro MMP-13 Enzymatic Inhibition

| Compound | Target | IC50 (nM) |

| This compound | MMP-13 | 8 |

IC50: The half maximal inhibitory concentration.

Table 2: Effect of a Selective MMP-13 Inhibitor on Cancer Cell Viability (MTT Assay)

| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |

| MDA-MB-231 (Breast Cancer) | Vehicle Control | - | 100 ± 5.2 |

| Selective MMP-13 Inhibitor | 1 | 98 ± 4.8 | |

| 10 | 95 ± 6.1 | ||

| 50 | 92 ± 5.5 | ||

| HT-1080 (Fibrosarcoma) | Vehicle Control | - | 100 ± 4.5 |

| Selective MMP-13 Inhibitor | 1 | 97 ± 3.9 | |

| 10 | 93 ± 5.3 | ||

| 50 | 89 ± 6.8 |

Data are presented as mean ± standard deviation.

Table 3: Effect of a Selective MMP-13 Inhibitor on Cancer Cell Invasion (Transwell Assay)

| Cell Line | Treatment | Concentration (µM) | Invasion Inhibition (%) |

| MDA-MB-231 (Breast Cancer) | Vehicle Control | - | 0 |

| Selective MMP-13 Inhibitor | 1 | 25 ± 3.5 | |

| 10 | 58 ± 6.2 | ||

| 50 | 85 ± 4.9 | ||

| HT-1080 (Fibrosarcoma) | Vehicle Control | - | 0 |

| Selective MMP-13 Inhibitor | 1 | 32 ± 4.1 | |

| 10 | 65 ± 5.8 | ||

| 50 | 91 ± 3.7 |

Data are presented as mean ± standard deviation.

Experimental Protocols

MMP-13 Activity Assay (Fluorogenic Substrate-Based)

This assay measures the enzymatic activity of MMP-13 and the inhibitory effect of this compound.

Materials:

-

Recombinant human MMP-13 (active form)

-

Fluorogenic MMP-13 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of diluted this compound or vehicle control to the wells of the 96-well plate.

-

Add 25 µL of recombinant human MMP-13 solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the fluorogenic MMP-13 substrate to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231, HT-1080)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Absorbance microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line

-

Serum-free and complete cell culture medium

-

This compound

-

Transwell inserts with 8.0 µm pore size polycarbonate membrane

-

Matrigel Basement Membrane Matrix

-

24-well companion plates

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Protocol:

-

Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of the coated Transwell inserts.

-

Add complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Incubate the plate for 12-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet for 15 minutes and wash with water.

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition compared to the vehicle-treated control.

References

Application Notes and Protocols for the Use of DB04760 in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 of 8 nM.[1][2] MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix (ECM), a process crucial for tumor growth, invasion, and metastasis.[3][4] Overexpression of MMP-13 has been observed in various malignancies, including breast, lung, colorectal, and prostate cancers, and is often associated with poor prognosis.[4] The selective inhibition of MMP-13 by this compound presents a promising therapeutic strategy to counteract the pro-tumorigenic activities of this enzyme. These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in preclinical animal models of cancer, and a summary of available quantitative data.

Mechanism of Action and Signaling Pathway

MMP-13, as a collagenase, plays a critical role in remodeling the tumor microenvironment. Its primary function is the degradation of type I, II, and III collagens, major components of the ECM. This degradation facilitates cancer cell invasion and migration. Furthermore, MMP-13 can cleave and activate other proteins in the tumor microenvironment, including other MMPs, growth factors, and cytokines, which in turn can promote tumor proliferation, angiogenesis, and inflammation.

The expression of MMP-13 is regulated by various signaling pathways that are often dysregulated in cancer, including the TGF-β, ERK, and NF-κB pathways. This compound, by selectively inhibiting the enzymatic activity of MMP-13, blocks these downstream effects, thereby impeding tumor progression.

References

- 1. Multiple myeloma–derived MMP-13 mediates osteoclast fusogenesis and osteolytic disease [ouci.dntb.gov.ua]

- 2. JCI - Multiple myeloma–derived MMP-13 mediates osteoclast fusogenesis and osteolytic disease [jci.org]

- 3. Multiple myeloma–derived MMP-13 mediates osteoclast fusogenesis and osteolytic disease - PMC [pmc.ncbi.nlm.nih.gov]